molecular formula C58H83N17O13 B586828 Pyr-his-trp-ser-tyr-D-ser(tbu)-leu-arg-pro-nhnh2 CAS No. 147688-42-4

Pyr-his-trp-ser-tyr-D-ser(tbu)-leu-arg-pro-nhnh2

Cat. No.: B586828
CAS No.: 147688-42-4
M. Wt: 1226.408
InChI Key: KTLJNNKHFXUISN-URPVMXJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Pyr-his-trp-ser-tyr-D-ser(tbu)-leu-arg-pro-nhnh2 is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH). It is commonly used in medical research and treatment, particularly in the fields of oncology and reproductive health. This compound functions as a GnRH agonist, which means it mimics the natural hormone to regulate the release of other hormones in the body .

Mechanism of Action

Target of Action

The primary target of PYR-HIS-TRP-SER-TYR-D-SER(TBU)-LEU-ARG-PRO-NHNH2, also known as Buserelin, is the gonadotropin-releasing hormone (GnRH) receptor . This receptor is pivotal in directing the production of sex hormones, testosterone in males and estradiol in females .

Mode of Action

Buserelin, being a synthetic GnRH agonist, emulates the functions of GnRH in the pituitary gland by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . The continuous administration of Buserelin desensitizes the pituitary gland receptors, leading to a reduction in LH and FSH production .

Biochemical Pathways

The suppression of LH and FSH production by Buserelin affects the hypothalamic-pituitary-gonadal axis . This leads to a significant reduction in testosterone for males and estradiol for females . The downstream effects of this suppression have therapeutic applications in hormone-sensitive conditions .

Pharmacokinetics

It is known that buserelin is administered via subcutaneous implant , which suggests that it bypasses the first-pass metabolism, potentially enhancing its bioavailability.

Result of Action

The hormonal suppression of Buserelin has therapeutic applications. In prostate cancer, which is often hormone-sensitive, reducing testosterone levels can help slow down the growth of cancer cells . In certain gynecological conditions, such as endometriosis, suppressing estradiol production can alleviate symptoms associated with these conditions . In breast cancer, which can be influenced by estradiol, Buserelin may be used to suppress its growth .

Action Environment

The action, efficacy, and stability of Buserelin can be influenced by various environmental factorsFor instance, the storage temperature for Buserelin is recommended to be less than -15°C , suggesting that temperature could affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyr-his-trp-ser-tyr-D-ser(tbu)-leu-arg-pro-nhnh2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps :

    Resin Preparation: The resin is swollen in a suitable solvent, such as dichloromethane (DCM).

    Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The temporary protecting groups on the amino acids are removed using a deprotecting agent like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Pyr-his-trp-ser-tyr-D-ser(tbu)-leu-arg-pro-nhnh2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce cross-linked peptides, while reduction can yield linear peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyr-his-trp-ser-tyr-D-ser(tbu)-leu-arg-pro-nhnh2 is unique due to its specific amino acid sequence and the presence of the tert-butyl group on the serine residue, which can affect its stability and activity .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(hydrazinecarbonyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H83N17O13/c1-31(2)22-40(49(80)67-39(12-8-20-63-57(59)60)56(87)75-21-9-13-46(75)55(86)74-61)68-54(85)45(29-88-58(3,4)5)73-50(81)41(23-32-14-16-35(77)17-15-32)69-53(84)44(28-76)72-51(82)42(24-33-26-64-37-11-7-6-10-36(33)37)70-52(83)43(25-34-27-62-30-65-34)71-48(79)38-18-19-47(78)66-38/h6-7,10-11,14-17,26-27,30-31,38-46,64,76-77H,8-9,12-13,18-25,28-29,61H2,1-5H3,(H,62,65)(H,66,78)(H,67,80)(H,68,85)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H,73,81)(H,74,86)(H4,59,60,63)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLJNNKHFXUISN-URPVMXJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NN)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NN)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H83N17O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147688-42-4
Record name 147688-42-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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